5-Amino-2-(benzylamino)benzonitrile basic properties
5-Amino-2-(benzylamino)benzonitrile basic properties
An In-depth Technical Guide to 5-Amino-2-(benzylamino)benzonitrile
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of 5-Amino-2-(benzylamino)benzonitrile (CAS No. 952917-89-4). As a substituted benzonitrile, this compound represents a valuable scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, characterization data, and field-proven insights into the handling and utilization of this molecule.
Introduction and Significance
Benzonitrile derivatives are a cornerstone in modern drug development, prized for their unique physicochemical properties that allow them to serve as hydrogen bond acceptors and bioisosteres for various functional groups.[1] The compound 5-Amino-2-(benzylamino)benzonitrile incorporates several key pharmacophoric features: a primary aromatic amine, a secondary benzylic amine, and a nitrile group. This specific arrangement of functional groups makes it a compelling starting point for chemical library synthesis and a potential intermediate for creating more complex heterocyclic systems.
Recent research into structurally related compounds, specifically 5-benzylamino-substituted pyrimido[4,5-c]quinolines, has highlighted their potential as potent inhibitors of Casein Kinase 2 alpha (CSNK2A), a pleiotropic kinase implicated in various disease states, including cancer and viral infections.[2][3] This guide serves to consolidate the known and predicted properties of 5-Amino-2-(benzylamino)benzonitrile to facilitate its exploration as a key building block in the discovery of novel therapeutics.
Physicochemical and Structural Properties
The core identity of 5-Amino-2-(benzylamino)benzonitrile is established by its molecular formula, weight, and unique identifiers. These foundational data are critical for accurate experimental design and documentation.
Chemical Structure
Caption: Chemical Structure of 5-Amino-2-(benzylamino)benzonitrile.
Table 1: Core Compound Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 952917-89-4 | [4] |
| Molecular Formula | C₁₄H₁₃N₃ | [4] |
| Molecular Weight | 223.27 g/mol | [4] |
| MDL Number | MFCD13335211 | [4] |
| Appearance | Solid (predicted) | |
| SMILES | N#CC1=CC(N)=CC=C1NCC2=CC=CC=C2 | [4] |
| Storage | 2-8°C, sealed in dry, keep in dark place |[4] |
Predicted Spectroscopic Profile
For any novel or specialized chemical compound, spectroscopic analysis is paramount for structural confirmation and purity assessment. While experimental data for this specific molecule is not publicly available, a predicted profile can be constructed based on its functional groups and analogous structures.[5]
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| Aromatic-H (C3, C4, C6) | 6.0 - 7.0 | m | - | Protons on the aniline ring, shifted upfield due to electron-donating amine groups. |
| Benzyl-Aromatic-H | 7.2 - 7.4 | m | - | Standard aromatic region for the unsubstituted benzyl ring protons. |
| Benzyl-CH₂ | ~4.4 | d | ~6.0 | Methylene protons adjacent to a nitrogen and an aromatic ring. |
| Amine-NH₂ | ~5.0 | br s | - | Primary aromatic amine protons, broad signal due to exchange. |
| Amine-NH | ~6.5 | t | ~6.0 | Secondary amine proton, coupled to the adjacent CH₂ group. |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C≡N (Nitrile) | 118 - 122 | Characteristic chemical shift for a benzonitrile carbon. |
| C-NH₂ | 148 - 152 | Aromatic carbon attached to the primary amine, deshielded. |
| C-NH | 150 - 155 | Aromatic carbon attached to the secondary amine, deshielded. |
| Benzyl-Aromatic-C | 127 - 140 | Carbons of the benzyl aromatic ring. |
| Aromatic-C | 100 - 130 | Carbons of the disubstituted benzonitrile ring. |
| Benzyl-CH₂ | 45 - 50 | Aliphatic carbon of the benzyl group. |
Table 4: Predicted FT-IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Primary & Secondary Amines) | 3200 - 3500 | Medium-Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |
| C≡N Stretch (Nitrile) | 2220 - 2260 | Strong, Sharp |
| C=C Stretch (Aromatic) | 1500 - 1600 | Medium-Strong |
| C-N Stretch | 1250 - 1350 | Medium |
Synthesis and Purification Protocol
Proposed Synthetic Pathway
The proposed synthesis is a two-step process starting from commercially available 2-fluoro-5-nitrobenzonitrile.
-
Step 1: Nucleophilic Aromatic Substitution (SₙAr). Reaction of 2-fluoro-5-nitrobenzonitrile with benzylamine to form 2-(benzylamino)-5-nitrobenzonitrile. The fluorine atom is an excellent leaving group, and its displacement is activated by the electron-withdrawing nitro group in the para position.
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Step 2: Nitro Group Reduction. Reduction of the nitro group to a primary amine using a standard reducing agent such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl) or catalytic hydrogenation.
Caption: Proposed two-step synthesis workflow for 5-Amino-2-(benzylamino)benzonitrile.
Detailed Experimental Protocol
Materials and Reagents:
-
2-Fluoro-5-nitrobenzonitrile
-
Benzylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step 1: Synthesis of 2-(benzylamino)-5-nitrobenzonitrile
-
To a solution of 2-fluoro-5-nitrobenzonitrile (1.0 eq) in anhydrous DMF, add benzylamine (1.1 eq) and DIPEA (1.5 eq).
-
Stir the reaction mixture at 80°C under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude intermediate product, which can be used in the next step without further purification or purified by recrystallization if necessary.
Step 2: Synthesis of 5-Amino-2-(benzylamino)benzonitrile
-
Dissolve the crude 2-(benzylamino)-5-nitrobenzonitrile (1.0 eq) in ethanol or ethyl acetate.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the solution.
-
Carefully add concentrated HCl and heat the mixture to reflux (approximately 70-80°C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of NaHCO₃ until the pH is ~8.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient elution system (e.g., 10% to 50% ethyl acetate in hexanes) to isolate the pure 5-Amino-2-(benzylamino)benzonitrile.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
Potential Biological Activity and Applications
The primary interest in 5-Amino-2-(benzylamino)benzonitrile for drug development professionals lies in its potential as a scaffold for kinase inhibitors.
Scaffold for CSNK2A Inhibitors
Casein Kinase 2 (CK2, official gene name CSNK2) is a serine/threonine kinase that is frequently overexpressed in cancer cells, where it promotes proliferation and suppresses apoptosis. A series of 5-benzylamine-substituted pyrimido[4,5-c]quinoline derivatives have been synthesized and shown to have potent inhibitory activity against CSNK2A.[2] These inhibitors often feature a substituted benzylamino group that interacts with key residues in the kinase's ATP-binding pocket.
The 5-Amino-2-(benzylamino)benzonitrile structure provides a key fragment for building such inhibitors. The primary amine at the 5-position is a versatile chemical handle that can be used to construct the fused pyrimidine ring system characteristic of these inhibitors, while the 2-(benzylamino) group is positioned to interact with the kinase active site.
Caption: Simplified diagram of CSNK2A inhibition by a competitive inhibitor.
Safety, Handling, and Storage
Proper handling of 5-Amino-2-(benzylamino)benzonitrile is essential to ensure laboratory safety.
-
Hazard Classification: The compound is classified as harmful if swallowed (H302).[4] Related aminobenzonitrile compounds may cause skin irritation, serious eye irritation, and respiratory irritation.[6][7]
-
Precautionary Measures:
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat (P280).[4]
-
Avoid breathing dust. Use in a well-ventilated area or a fume hood.
-
Wash hands thoroughly after handling.
-
In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305 + P351 + P338).[4]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, ideally between 2-8°C, to prevent degradation.[4]
References
-
Frye, S.V., et al. (2022). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Molecules. Available at: [Link]
-
Royal Society of Chemistry. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Available at: [Link]
-
PubChem. 2-Amino-5-nitrobenzonitrile. Available at: [Link]
- Google Patents. 5-amino-benzimidazolone synthetic method.
- Google Patents. Process for the preparation of 2-amino-5-nitrobenzonitrile.
-
MDPI. (2024). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Available at: [Link]
-
PubChem. 5-Amino-2-(2-phenylphenyl)benzonitrile. Available at: [Link]
-
Patsnap. Preparation method of aminobenzonitrile. Available at: [Link]
-
PrepChem. Preparation of benzonitrile. Available at: [Link]
-
Royal Society of Chemistry. (2021). Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions. Available at: [Link]
- Google Patents. Application of benzonitrile compound in preparation of antitumor drugs.
-
Sciencemadness Wiki. Benzonitrile. Available at: [Link]
-
PubChem. 2-(Benzylamino)benzonitrile. Available at: [Link]
-
Australian Government Department of Health. (2019). Benzonitrile: Human health tier II assessment. Available at: [Link]
-
MDPI. Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 952917-89-4|5-Amino-2-(benzylamino)benzonitrile|BLD Pharm [bldpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
